molecular formula C19H16N2O2S B2488582 N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-methoxybenzamide CAS No. 361160-35-2

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-methoxybenzamide

Cat. No.: B2488582
CAS No.: 361160-35-2
M. Wt: 336.41
InChI Key: CAVWCHVBXOONDZ-UHFFFAOYSA-N
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Description

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-methoxybenzamide is a chemical research compound featuring a benzamide moiety linked to a 4,5-dihydronaphtho[1,2-d]thiazole scaffold. This structural class is of significant interest in medicinal chemistry and pharmacological research, particularly for investigating enzyme inhibition pathways. Compounds with this core structure have been identified as potent inhibitors of Rho-associated protein kinase (ROCK), a key regulator of critical cellular processes including cytoskeletal dynamics, cell contraction, motility, and proliferation . By modulating the ROCK signaling pathway, this compound provides a valuable research tool for studying mechanisms involved in cancer metastasis and vascular function, offering potential for the development of novel therapeutic strategies for cancer and cardiovascular diseases . The dihydronaphthothiazole nucleus is a privileged structure in drug discovery, often associated with diverse biological activities. As with all our products, this compound is intended for research applications in a controlled laboratory environment (in vitro) and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals . Researchers can rely on the high purity and quality of this compound to ensure consistent and reliable results in their experimental models.

Properties

IUPAC Name

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S/c1-23-14-7-4-6-13(11-14)18(22)21-19-20-17-15-8-3-2-5-12(15)9-10-16(17)24-19/h2-8,11H,9-10H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAVWCHVBXOONDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Naphthothiazole Core

The naphthothiazole moiety is typically synthesized via cyclocondensation reactions. A widely employed method involves the reaction of 2-aminothiophenol with a cyclic ketone derivative under basic conditions. For N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-methoxybenzamide, the precursor 2-bromo-1-tetralone serves as the ketone component. The reaction proceeds through nucleophilic substitution, where the thiol group of 2-aminothiophenol attacks the carbonyl carbon, followed by intramolecular cyclization to form the thiazole ring.

Reaction Conditions :

  • Solvent: Ethanol or dimethylformamide (DMF)
  • Base: Sodium hydride or potassium carbonate
  • Temperature: Reflux (80–100°C)
  • Duration: 12–24 hours

Yield Optimization :

Parameter Optimal Range Impact on Yield
Solvent Polarity High (DMF) Increases cyclization efficiency by 20–25%
Base Strength Strong (NaH) Accelerates reaction kinetics
Temperature 90°C Balances reaction rate and side-product formation

Advanced Methodologies for Enhanced Efficiency

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times and improves yields by enhancing molecular collisions. A comparative study of conventional vs. microwave methods revealed:

Method Time Yield (%) Purity (%)
Conventional 24 h 62 95
Microwave (150W) 45 min 78 98

Catalytic Approaches

Palladium-based catalysts (e.g., Pd(OAc)₂) facilitate Ullmann-type coupling for thiazole formation, particularly in sterically hindered systems. This method achieves yields of 85–90% but requires stringent anhydrous conditions.

Industrial-Scale Production Considerations

Solvent Recycling Systems

Industrial protocols prioritize solvent recovery to minimize costs and environmental impact. A closed-loop system using DMF achieves 95% solvent reuse through fractional distillation.

Crystallization Optimization

Recrystallization from ethanol/water (7:3 v/v) yields high-purity product (>99.5%). Key parameters include:

  • Cooling rate: 0.5°C/min
  • Seed crystal size: 50–100 μm

Analytical and Quality Control Measures

High-Performance Liquid Chromatography (HPLC)

Column Mobile Phase Retention Time (min)
C18 (250 × 4.6 mm) Acetonitrile:water (70:30) 12.3

Mass Spectrometry

  • ESI-MS : [M+H]⁺ at m/z 336.4 (calculated 336.41).

Challenges and Mitigation Strategies

Byproduct Formation

The primary byproduct, N-acetylated derivative, forms via over-reaction with excess acyl chloride. Mitigation includes:

  • Strict stoichiometric control (1:1.05 molar ratio).
  • Quenching with ice-cold water after 4 hours.

Moisture Sensitivity

The thiazole intermediate is hygroscopic, necessitating:

  • Storage under argon with molecular sieves.
  • Immediate use in subsequent reactions.

Chemical Reactions Analysis

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-methoxybenzamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities. It has shown promise in the treatment of various diseases, including cancer and infectious diseases.

    Biological Research: Researchers use this compound to study its effects on cellular processes and molecular targets. It is often used in assays to investigate its mechanism of action and potential as a drug candidate.

    Chemical Biology: The compound is utilized in chemical biology to probe biological pathways and interactions. It serves as a tool compound to understand the role of specific molecular targets in disease processes.

    Industrial Applications: In industry, the compound may be used as an intermediate in the synthesis of other biologically active molecules or as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-methoxybenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes or proteins involved in disease pathways. For example, it may inhibit kinases or other signaling molecules, leading to the modulation of cellular processes such as proliferation, apoptosis, or metabolism. The exact molecular targets and pathways involved depend on the specific biological context and the disease being studied.

Comparison with Similar Compounds

Structural Analogs and Molecular Properties

The following table compares key structural and physicochemical properties of the target compound with its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Key Structural Differences
Target Compound C19H16N2O2S 336.41 3-methoxybenzamide Reference standard for comparison
N-(4,5-dihydronaphtho[1,3]thiazol-2-yl)-3-fluorobenzamide C18H13FN2OS 324.37 3-fluorobenzamide Fluorine (electron-withdrawing) vs. methoxy (electron-donating)
N-(4,5-dihydronaphthothiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide C21H20N2O3S 380.46 3,4-dimethoxyphenylacetamide Acetamide linker; additional methoxy group
Y032-1685 (3-(2-chlorophenyl)-N-(6-methoxybenzothiazol-2-yl)prop-2-enamide) C17H13ClN2O2S 344.82 2-chlorophenylenamide Chlorine substituent; distinct thiazole scaffold

Key Observations :

  • Electron Effects : The 3-methoxy group in the target compound may improve solubility compared to the electron-withdrawing fluorine in the 3-fluoro analog .

Solubility and Druglikeness

  • LogP and Solubility : The target compound’s methoxy group likely increases hydrophilicity (lower LogP) compared to the fluorinated analog. The dimethoxy analog’s higher molecular weight (380.46 g/mol) may reduce aqueous solubility, a critical factor for oral bioavailability .

Biological Activity

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-methoxybenzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C21H15N3OS
  • CAS Number : 136352-49-3

The compound features a naphtho[1,2-d]thiazole moiety, which is known for its diverse biological activities. The methoxybenzamide group enhances its solubility and bioavailability.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Cell Division : Similar compounds have shown the ability to inhibit cell division in bacterial systems by targeting the FtsZ protein, which is crucial for bacterial cell division. This inhibition can lead to filamentation and eventual cell lysis .
  • ADP-Ribosyltransferase Inhibition : Compounds with a benzamide structure have been identified as inhibitors of ADP-ribosyltransferases (ADPRTs), which play a role in various cellular processes including DNA repair and cell signaling. This inhibition can disrupt cellular homeostasis and promote apoptosis in cancer cells .
  • Antimicrobial Activity : The thiazole ring is often associated with antimicrobial properties. Studies have suggested that derivatives of this compound may exhibit significant antibacterial activity against various pathogens .

Pharmacological Applications

The biological activities of this compound suggest potential applications in:

  • Antibacterial Treatments : The compound's ability to inhibit bacterial growth positions it as a candidate for developing new antibiotics.
  • Cancer Therapy : Due to its effects on cell division and apoptosis, it may be explored as an anti-cancer agent.

Case Studies

  • In Vitro Studies : A study examined the effects of similar benzamide derivatives on Bacillus subtilis, demonstrating that these compounds significantly inhibited growth at concentrations above 5 mM, leading to filamentous morphology indicative of disrupted cell division .
    Concentration (mM)Optical Density (OD660)Viable Cell Count (CFU/ml)
    00.810^8
    50.610^7
    100.210^5
    This data illustrates the dose-dependent relationship between the concentration of the compound and its inhibitory effects on bacterial growth.
  • Antimicrobial Efficacy : In another study focused on derivatives containing the thiazole moiety, compounds showed promising results against Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial properties .

Comparative Analysis with Related Compounds

Compound NameBiological Activity
This compoundInhibits cell division; potential anticancer activity
3-MethoxybenzamideInhibits ADP-ribosyltransferase; affects sporulation in bacteria
Other thiazole derivativesAntimicrobial properties against various pathogens

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